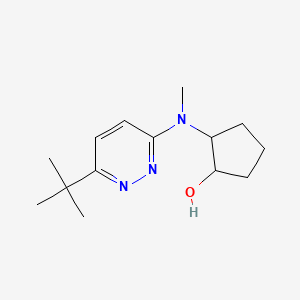

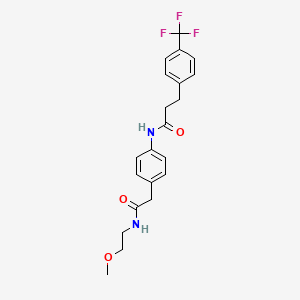

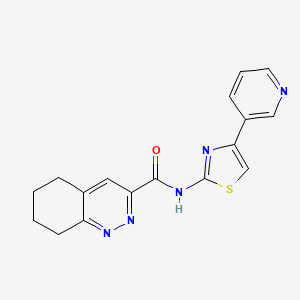

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in a number of pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”. This reaction is highly reliable and has been used to synthesize a wide variety of substituted 1,2,3-triazoles .Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. It has two nitrogen atoms in the ring, which can act as hydrogen bond acceptors. The presence of the fluorophenyl and thiazolyl groups may also influence the compound’s physical and chemical properties .Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions, thanks to the two nitrogen atoms in the ring. They can act as ligands in coordination chemistry, form hydrogen bonds in supramolecular chemistry, and serve as a scaffold in medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and thiazolyl groups, for example, could affect its solubility, stability, and reactivity .作用機序

Target of Action

The primary target of this compound is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in glucose metabolism .

Mode of Action

This could result in changes to glucose metabolism, potentially influencing processes such as glycolysis or gluconeogenesis .

Biochemical Pathways

The compound, by targeting Glucokinase, may affect the glycolysis pathway and other glucose metabolism pathways . These pathways are crucial for energy production and other metabolic processes in the body .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its influence on glucose metabolism . By modulating the activity of Glucokinase, it could potentially alter the balance of energy production within cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

実験室実験の利点と制限

One of the main advantages of 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum activity against cancer cells and fungal pathogens. It has also been found to be relatively easy to synthesize and has low toxicity. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

将来の方向性

There are several potential future directions for research on 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of the compound's mechanism of action and its potential use in combination with other drugs for enhanced efficacy. Additionally, the compound may have potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Further research is needed to fully explore the potential of this compound in various fields of medicine.

In conclusion, this compound is a promising compound with diverse biological activities and potential applications in drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of medicine.

合成法

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-fluoroaniline, 2-aminothiazole, and propargyl alcohol in the presence of copper(I) iodide as a catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which leads to the formation of the triazole ring. The resulting product is then subjected to carboxylation using carbon dioxide and a base to yield the final product.

科学的研究の応用

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit promising antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to possess potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.

Safety and Hazards

特性

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEMCRUSKSDUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2899685.png)